7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
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Overview
Description
The compound “7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride” is a complex organic molecule. It is also known as “6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride” with the CAS Number: 2445790-42-9 . It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H17NO3.ClH/c11-6-8-2-1-3-10(14-8)4-7(5-10)9(12)13;/h7-8H,1-6,11H2,(H,12,13);1H
. This indicates that the compound has a complex structure with a spiro configuration, which is a type of chemical compound where two rings share a single atom. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 235.71 .Scientific Research Applications
Synthesis and Derivatives
The chemical compound 7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid; hydrochloride has been utilized in various synthetic applications, demonstrating its versatility in organic chemistry. A study highlighted the transformation of diethyl esters of certain dicarboxylic acids into their corresponding acids, which were then converted into acyl chlorides and further reacted to produce chloromethyl ketones. These compounds, upon reaction with different agents, yielded a range of heterocyclic compounds, showcasing the compound's utility in synthesizing diverse chemical structures (A. Kuroyan, S. A. Pogosyan, N. P. Grigoryan, 1995).
Antibacterial Agents
Another research domain explores the antibacterial properties of related compounds. For instance, derivatives of pyridonecarboxylic acids were synthesized, including compounds with amino- and/or hydroxy-substituted cyclic amino groups, which exhibited significant antibacterial activity against various pathogens. This highlights the potential of using 7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid; hydrochloride derivatives as a scaffold for developing new antibacterial agents (H. Egawa et al., 1984).
Solid-Phase Synthesis of Oligonucleotides
In the field of oligonucleotide synthesis, the compound has been involved in developing novel linkers for solid-phase synthesis, showcasing its role in facilitating the synthesis of biologically significant molecules. The development of a 4-oxoheptanedioic acid linker, derived from a related spiro compound, exemplifies its application in creating base-sensitive biodegradable phosphate protections for oligonucleotides, underscoring its importance in biochemical and pharmaceutical research (A. Leisvuori et al., 2008).
Crystallographic Studies
Crystallographic studies of compounds derived from amino and hydroxycarboxylic acids, including those involving spirocyclic structures, provide insights into their complexation behaviors with optically active host compounds. This contributes to understanding the molecular interactions and designing chiral separation strategies, which are crucial for developing optically active pharmaceuticals (F. Toda et al., 1991).
Novel Spirocyclic Compounds Synthesis
Research has also focused on synthesizing novel spirocyclic compounds, such as oxetane-fused benzimidazoles, which are of interest due to their potential pharmacological applications. The synthesis of 2-oxa-7-azaspiro[3.5]nonane and its conversion into various functionalized compounds demonstrates the compound's utility in creating new chemical entities with potential biological activities (M. Gurry et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c11-5-8-1-2-10(6-14-8)3-7(4-10)9(12)13;/h7-8H,1-6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVJIUYBZGJINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)COC1CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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